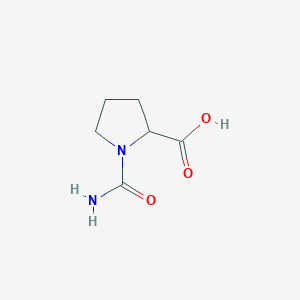

1-Carbamoylpyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-carbamoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNFBJXLYMERBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Carbamoylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-proline, is a derivative of the amino acid proline.[1][2] Its structure features a carbamoyl group attached to the nitrogen atom of the pyrrolidine ring. This modification imparts distinct chemical properties and potential biological activities that are of interest to researchers in medicinal chemistry and biochemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, with a focus on experimental details and data.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its chemical and physical properties are summarized in the table below. The molecule exists as two stereoisomers, the L- and D-forms, corresponding to the chirality of the parent proline molecule, as well as a racemic mixture (DL-form).[3]

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | N-carbamoyl-proline, Carbamoylproline | [2] |

| CAS Number | 125411-62-3 (unspecified stereochemistry) | [1][2] |

| 38605-65-1 ((S)-isomer) | ||

| Molecular Formula | C₆H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 158.16 g/mol | [2] |

| Predicted Melting Point | 125.61 °C | [1] |

| Predicted Boiling Point | ~365.9 °C at 760 mmHg | [1] |

| Predicted Density | ~1.4 g/cm³ | [1] |

| SMILES | C1CC(N(C1)C(=O)N)C(=O)O | [1][2] |

Synthesis of this compound

A common method for the synthesis of N-carbamoyl-L-proline involves the reaction of L-proline with potassium cyanate in an acidic medium.

Experimental Protocol: Synthesis of N-carbamoyl-L-proline

Materials:

-

L-proline

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl) or other suitable acid

-

Water

Procedure:

-

Dissolve L-proline in water.

-

Add potassium cyanate to the solution.

-

Acidify the reaction mixture with an acid (e.g., HCl) to maintain an acidic pH.

-

Heat the reaction mixture to 60 °C.

-

Maintain the temperature and stir for a sufficient period to allow the reaction to proceed to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Isolate the solid product by filtration.

-

Wash the product with cold water to remove any unreacted starting materials and inorganic salts.

-

Dry the purified N-carbamoyl-L-proline.

Note: The yield and specific reaction times were not detailed in the available literature.

Synthesis Workflow Diagram

Biological Relevance and Potential Applications

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the broader class of N-carbamoyl amino acids has known roles in biochemistry and biotechnology.

Role in Pyrimidine Metabolism

N-carbamoyl amino acids are structurally related to intermediates in the pyrimidine biosynthesis and degradation pathways. The de novo synthesis of pyrimidines starts with the formation of carbamoyl phosphate.[3][4] In the degradation pathway of pyrimidines, uracil is broken down into N-carbamoyl-β-alanine.[1][2] Although a direct role for N-carbamoyl-proline in these pathways is not well-documented, its structural similarity suggests potential interactions with the enzymes involved.

Enzymatic Hydrolysis and the "Hydantoinase Process"

N-carbamoyl-D-amino acid amidohydrolases (D-carbamoylases) are enzymes that catalyze the hydrolysis of N-carbamoyl-D-amino acids to the corresponding D-amino acid, ammonia, and carbon dioxide. This reaction is a key step in the "Hydantoinase Process," an industrial method for the production of optically pure D-amino acids, which are important building blocks for pharmaceuticals.

N-carbamoyl-D-amino acid + H₂O → D-amino acid + NH₃ + CO₂

The kinetic parameters for a D-carbamoylase from Comamonas sp. E222c have been determined for other substrates, indicating a preference for those with hydrophobic side chains.

| Substrate | K_m (mM) | V_max (units/mg) |

| N-carbamoyl-D-phenylalanine | 19.7 | 13.1 |

| N-carbamoyl-D-p-hydroxyphenylglycine | 13.1 | 0.56 |

Data from a study on N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c.

Potential Therapeutic Applications

While no direct anticancer or antimicrobial activity has been reported for this compound, proline-containing compounds and other pyrrolidine derivatives have been investigated for such properties. For instance, some proline-rich antimicrobial peptides have shown efficacy against multidrug-resistant pathogens.[5][6][7] Additionally, certain N-terminal proline-containing peptide-(chloroethyl)nitrosoureas have demonstrated antitumor activity.[8] These findings suggest that the proline scaffold, including its carbamoylated derivatives, may be a valuable starting point for the design of novel therapeutic agents. Further research is needed to explore the specific biological activities of this compound and its derivatives.

Conclusion

This compound is a proline derivative with established synthetic routes and potential, though largely unexplored, biological relevance. Its structural similarity to intermediates in pyrimidine metabolism and its potential as a substrate for enzymes like N-carbamoyl-D-amino acid amidohydrolase make it a molecule of interest for further investigation. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for more detailed studies to elucidate its specific biological functions and therapeutic potential.

References

- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]

- 4. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 5. Proline-Modified (RW)n Peptides: Enhancing the Antimicrobial Efficacy and Selectivity against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Probing the role of Proline in the antimicrobial activity and lipopolysaccharide binding of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of N-terminal proline-containing peptide-(chloroethyl)nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Carbamoylpyrrolidine-2-carboxylic acid chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of 1-Carbamoylpyrrolidine-2-carboxylic acid for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, also known as N-carbamoyl-proline, is a derivative of the amino acid proline.[1][2] The structure consists of a pyrrolidine ring with a carboxylic acid group at position 2 and a carbamoyl group attached to the nitrogen atom at position 1. The pyrrolidine ring typically adopts a half-chair conformation.[2][3]

Caption: Chemical structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 125411-62-3[4]

-

Synonyms: N-carbamoyl-DL-proline, 1-(Aminocarbonyl)proline[1]

-

SMILES: C1CC(N(C1)C(=O)N)C(=O)O[4]

-

InChI Key: RTNFBJXLYMERBB-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 158.16 g/mol | [1] |

| Monoisotopic Mass | 158.06914219 Da | [1] |

| Density (Predicted) | ~1.4 g/cm³ | [4] |

| Melting Point (Predicted) | 125.61 °C | [4] |

| Boiling Point (Predicted) | ~365.9 °C at 760 mmHg | [4] |

| XLogP3 (Predicted) | -0.5 | [5] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Polar Surface Area | 83.6 Ų | [1] |

Experimental Protocols

Plausible Synthesis via Carbamoylation of Proline

Reaction Principle: The secondary amine of the proline ring acts as a nucleophile, attacking the electrophilic carbon of a cyanate ion.

Proposed Protocol:

-

Dissolution: Dissolve L-proline in an aqueous alkaline solution (e.g., using sodium hydroxide) to deprotonate the carboxylic acid and enhance the solubility.

-

Reagent Addition: Add a molar excess of a cyanate salt, such as potassium cyanate (KOCN), to the solution.

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 50°C) for several hours to allow the carbamoylation reaction to proceed.

-

Acidification: After the reaction is complete, carefully acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid group of the product.

-

Extraction: Extract the product from the aqueous solution using an appropriate organic solvent, such as ethyl acetate.

-

Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Characterization of this compound would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence of the pyrrolidine ring protons, the carbamoyl group, and the carboxylic acid. Spectral data for this compound is available in public databases like PubChem.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) could be employed for sensitive detection and quantification in complex matrices.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O stretch of the carboxylic acid and the amide (carbamoyl) group, as well as the O-H and N-H stretches.

Biological and Research Relevance

While specific biological activities of isolated this compound are not extensively documented, its structure is highly relevant to the study of post-translational modifications and proline metabolism.

Protein Carbamylation

Carbamylation is a non-enzymatic modification of proteins that occurs when cyanate, often derived from the decomposition of urea, reacts with amino groups.[8] This modification can occur on the N-terminal α-amino group of a protein or the ε-amino group of lysine residues.[8] The carbamylation of N-terminal proline has been structurally characterized in proteins like the HIV-1 protease.[6][7]

This modification is significant because it:

-

Alters the charge of the protein.[6]

-

Can lead to conformational changes.[6]

-

May modify the biological activity or function of the protein.[6]

Elevated protein carbamylation is associated with diseases where urea levels are high, such as in chronic kidney disease, and has been implicated in the pathology of atherosclerosis.[8] this compound can serve as a valuable small-molecule model or analytical standard for studying the effects of this specific modification on protein structure and function.

Caption: Protein modification by carbamylation at an N-terminal proline.

Context of Proline Metabolism

Proline itself is a unique amino acid with multifaceted roles in cell biology.[9] It is a crucial component of structural proteins like collagen, acts as an osmoprotectant, and is involved in cellular stress responses and signaling pathways.[9] Dysregulation of proline metabolism is linked to several human diseases, including metabolic disorders and cancer.[10][11] The study of proline derivatives like this compound may, therefore, provide insights into how modifications to the proline structure impact these biological processes.

References

- 1. This compound | C6H10N2O3 | CID 5150659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Carbamoyl-pyrrolidine-2-carboxylic acid | CAS 125411-62-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. PubChemLite - (2s)-1-carbamoylpyrrolidine-2-carboxylic acid (C6H10N2O3) [pubchemlite.lcsb.uni.lu]

- 6. Carbamylation of N-Terminal Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamylation of N-terminal proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Carbamylated Biomolecules in Human Diseases [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 10. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inborn errors of proline metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(aminocarbonyl)proline (CAS 125411-62-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(aminocarbonyl)proline, with the CAS number 125411-62-3, is a derivative of the proteinogenic amino acid proline.[1][2] Proline itself is unique among the 20 common amino acids due to its secondary amine, where the alpha-amino group is incorporated into a pyrrolidine ring.[3][4] This rigid structure confers specific conformational constraints within peptides and proteins, making proline a critical residue in protein folding and stability, particularly in collagen.[3][4][5] The addition of an aminocarbonyl group to the nitrogen atom of the proline ring modifies its chemical properties and potential biological activities. This guide provides a comprehensive overview of the available technical information for 1-(aminocarbonyl)proline.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(aminocarbonyl)proline is presented in the table below.

| Property | Value | Reference |

| CAS Number | 125411-62-3 | [1][2][6] |

| Molecular Formula | C6H10N2O3 | [1][2] |

| Molecular Weight | 158.16 g/mol | [1][2] |

| Synonyms | Proline, 1-(aminocarbonyl)- (9CI) | [1][2] |

| MDL Number | MFCD03936200 | [1] |

Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of 1-(aminocarbonyl)proline are not extensively documented in publicly available literature, general methods for the acylation of proline can be inferred. The synthesis would likely involve the reaction of proline with a suitable carbamoylating agent. A general approach for the synthesis of similar N-acyl proline derivatives involves the reaction of proline with an appropriate acylating agent, such as an isocyanate or a carbamoyl chloride, under controlled conditions.[7] For instance, the synthesis of 1-[(phenylamino)carbonyl]proline is achieved by reacting proline with phenyl isocyanate in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[7]

A plausible synthetic route for 1-(aminocarbonyl)proline could involve the reaction of proline with a protected carbamoylating agent, followed by deprotection. Solid-phase synthesis techniques have also been employed for the creation of libraries of substituted proline derivatives for drug discovery purposes.[8][9]

Below is a generalized workflow for the potential synthesis of 1-(aminocarbonyl)proline.

Caption: Generalized synthetic workflow for 1-(aminocarbonyl)proline.

Biological Activity and Potential Applications

Detailed studies on the specific biological activity of 1-(aminocarbonyl)proline are limited in the available literature. However, the biological roles of proline and its derivatives are extensive and provide a basis for potential applications.

Proline metabolism is crucial in various physiological and pathological processes, including cellular signaling, stress response, and energy production.[10][11][12] Proline and its derivatives are integral to the structure of collagen and are involved in wound healing and the proper functioning of joints and tendons.[4]

Derivatives of proline have been investigated for a range of therapeutic applications. For example, proline analogs are studied as peptidomimetics in drug discovery to create molecules with improved stability and biological activity.[8] The modification of the proline ring can influence the molecule's interaction with biological targets.

Given that 1-(aminocarbonyl)proline is a derivative of proline, it may have applications in areas where proline metabolism is relevant, such as:

-

Drug Discovery: As a building block in the synthesis of more complex molecules with potential therapeutic properties.[7]

-

Biochemical Research: As a tool to study enzymes and pathways involved in proline metabolism.

Experimental Protocols

Quantification of Proline and its Derivatives

A common method for the determination of free proline content is the ninhydrin-based assay.[13] This method can be adapted for a microplate reader for high-throughput analysis.

Principle: At a low pH, ninhydrin reacts with proline to form a red chromogen with a maximum absorbance at approximately 520 nm.[13]

Materials:

-

Sample extract containing 1-(aminocarbonyl)proline

-

Proline standards (for calibration curve)

-

Reaction mix: 1% (w/v) ninhydrin in 60% (v/v) acetic acid and 20% (v/v) ethanol[13]

Procedure:

-

Prepare a calibration curve using proline standards of known concentrations.

-

Mix a known volume of the sample extract with the ninhydrin reaction mix.

-

Incubate the mixture at a specific temperature for a defined period (e.g., 20 minutes at 95°C).

-

After cooling, measure the absorbance at 520 nm using a spectrophotometer or microplate reader.

-

Calculate the concentration of the proline derivative in the sample based on the calibration curve.

Caption: Workflow for the ninhydrin-based quantification of proline derivatives.

Signaling Pathways Involving Proline Metabolism

While no signaling pathways have been directly attributed to 1-(aminocarbonyl)proline, the metabolism of proline itself is interconnected with several key cellular signaling pathways. The catabolism of proline to glutamate and subsequently to α-ketoglutarate links it to the tricarboxylic acid (TCA) cycle and cellular energy metabolism.[3][12]

Proline metabolism can also influence redox signaling through the production of reactive oxygen species (ROS) by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX).[3][12] This can impact pathways related to apoptosis and cell cycle control.

The diagram below illustrates the central role of proline metabolism in cellular processes.

Caption: Interconnection of proline metabolism with key cellular signaling pathways.

Conclusion

1-(aminocarbonyl)proline is a proline derivative with potential applications in chemical synthesis and biomedical research. While detailed experimental data and biological studies specifically on this compound are not extensively available, its structural relationship to proline suggests potential roles in areas where proline metabolism is significant. Further research is needed to fully elucidate the chemical properties, biological activities, and potential applications of 1-(aminocarbonyl)proline. The methodologies and pathways described for proline provide a foundational framework for future investigations into this specific compound.

References

- 1. Proline, 1-(aminocarbonyl)- (9CI) | 125411-62-3 [chemicalbook.com]

- 2. Prolin, 1-(aminokarbonil)- (9CI) CAS#: 125411-62-3 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 3. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 6. m.globalchemmall.com [m.globalchemmall.com]

- 7. 1-(Anilinocarbonyl)proline | 827612-77-1 | Benchchem [benchchem.com]

- 8. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations | MDPI [mdpi.com]

- 10. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 11. Role of Proline in Pathogen and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Metabolism of Proline as Microenvironmental Stress Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Three-Dimensional Architecture of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline. The following sections detail the crystallographic data, experimental methodologies for its synthesis and crystallization, and a workflow for its structural determination, offering valuable insights for researchers in medicinal chemistry and drug design.

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of atoms in (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid has been determined by single-crystal X-ray diffraction. The compound, with the molecular formula C₆H₁₀N₂O₃, crystallizes in the orthorhombic space group P2₁2₁2₁.[1][2]

The pyrrolidine ring adopts a half-chair conformation. The molecules are interconnected through a network of intermolecular N-H···O and O-H···O hydrogen bonds, forming a stable three-dimensional supramolecular structure.[1][2][3] Specifically, these hydrogen bonds create cyclic R²₂(8) graph-set motifs, which further assemble into chains along the b-axis.[1]

Crystallographic Data

The crystallographic parameters for (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid are summarized in the table below. This data is essential for understanding the unit cell and the overall packing of the molecules in the crystalline state.

| Parameter | Value |

| Formula | C₆H₁₀N₂O₃ |

| Formula Weight | 158.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.457(1) |

| b (Å) | 9.767(2) |

| c (Å) | 12.495(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 787.9(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.332 |

| Absorption Coefficient (mm⁻¹) | 0.11 |

| F(000) | 336 |

Selected Bond Lengths and Angles

The geometry of the molecule is defined by its bond lengths and angles. The following table presents a selection of key intramolecular distances and angles.

| Bond | Length (Å) | Angle | Degrees (°) |

| O1-C6 | 1.258(3) | O1-C6-O2 | 125.1(2) |

| O2-C6 | 1.259(3) | O1-C6-C2 | 117.8(2) |

| O3-C1 | 1.238(3) | O2-C6-C2 | 117.1(2) |

| N1-C1 | 1.353(3) | O3-C1-N1 | 124.9(2) |

| N1-C5 | 1.468(3) | O3-C1-N2 | 121.2(2) |

| N2-C1 | 1.341(3) | N1-C1-N2 | 113.9(2) |

| C2-C3 | 1.528(4) | C3-C2-C6 | 111.4(2) |

| C3-C4 | 1.524(4) | C4-C3-C2 | 104.7(2) |

| C4-C5 | 1.520(4) | C5-C4-C3 | 105.1(2) |

| C5-N1 | 1.468(3) | N1-C5-C4 | 103.9(2) |

Experimental Protocols

This section outlines the methodologies for the synthesis and subsequent crystallization of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid to obtain single crystals suitable for X-ray diffraction analysis.

Synthesis of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid

The synthesis of N-carbamoyl-L-proline is achieved through the reaction of L-proline with potassium cyanate in an acidic aqueous medium.

Materials:

-

L-proline

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve L-proline in deionized water.

-

Add a stoichiometric equivalent of potassium cyanate to the solution.

-

Acidify the reaction mixture to a pH of approximately 3-4 using hydrochloric acid.

-

Heat the reaction mixture to 60°C and maintain this temperature with stirring for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum.

Crystallization

Single crystals of sufficient quality for X-ray diffraction can be obtained by slow evaporation from an aqueous ethanol solution.

Materials:

-

Crude (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude product in a minimal amount of a hot water/ethanol mixture.

-

Allow the solution to cool slowly to room temperature.

-

Transfer the solution to a loosely covered container to allow for slow evaporation of the solvent.

-

Colorless, well-defined crystals should form over a period of several days.

-

Carefully isolate a suitable single crystal for mounting on the diffractometer.

Workflow for Synthesis and Structural Analysis

The following diagram illustrates the key steps involved in the synthesis of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid and its subsequent structural elucidation by X-ray crystallography.

Biological Context and Potential Significance

While specific signaling pathways involving (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid are not yet elucidated, the broader family of proline derivatives plays crucial roles in various biological processes. Proline metabolism is integral to collagen synthesis, cellular stress response, and has been implicated in various disease states. The carbamoylation of amino acids, including proline, can occur in vivo and may modulate protein function and stability. A detailed understanding of the structure of N-carbamoyl-L-proline provides a foundational piece of knowledge for exploring its potential biological roles and for the rational design of molecules that may interact with proline-dependent pathways. Further research is warranted to investigate the metabolic fate and potential signaling roles of this specific carbamoylated proline derivative.

References

Spectroscopic Profile of N-Carbamoyl-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-carbamoyl-L-proline, a carbamoylated derivative of the amino acid L-proline. The information presented herein is intended to support research and development activities where the characterization of this compound is essential. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for N-carbamoyl-L-proline.

Table 1: ¹H NMR Spectroscopic Data for N-Carbamoyl-L-proline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.83 | m | H-4 | |

| 2.18 | m | H-3 | |

| 3.40 | m | H-5 | |

| 4.20 | dd | 8.4, 3.6 | H-2 |

| 5.60 | s (br) | -NH₂ | |

| 12.4 | s (br) | -COOH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for N-Carbamoyl-L-proline

| Chemical Shift (δ) ppm | Assignment |

| 24.9 | C-4 |

| 30.8 | C-3 |

| 46.5 | C-5 |

| 59.9 | C-2 |

| 158.9 | C=O (carbamoyl) |

| 174.4 | C=O (carboxyl) |

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data for N-Carbamoyl-L-proline

| Wavenumber (cm⁻¹) | Assignment |

| 3401 | N-H stretching (carbamoyl NH₂) |

| 3215 | O-H stretching (carboxyl) |

| 2980-2880 | C-H stretching (aliphatic) |

| 1720 | C=O stretching (carboxyl) |

| 1650 | C=O stretching (carbamoyl) |

| 1580 | N-H bending |

| 1450 | C-N stretching |

Sample State: Solid (KBr pellet)

Mass Spectrometry Data

Calculated Molecular Weight: 158.16 g/mol

Experimental Protocols

The following protocols are based on the synthetic and characterization procedures described for N-carbamoyl-L-proline and general spectroscopic techniques for small molecules.

Synthesis of N-Carbamoyl-L-proline

N-carbamoyl-L-proline can be synthesized by the reaction of L-proline with potassium cyanate in an acidic aqueous medium. A typical procedure involves dissolving L-proline in water, adding potassium cyanate, and then acidifying the solution with an acid like HCl to a pH of approximately 3-4. The mixture is heated, and upon cooling, N-carbamoyl-L-proline precipitates and can be collected by filtration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

-

Sample Preparation: A sample of N-carbamoyl-L-proline (typically 5-10 mg) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled carbon experiment is run. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for all carbon atoms (e.g., 0-200 ppm).

-

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer to identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of N-carbamoyl-L-proline is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected.

-

The KBr pellet containing the sample is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

For the analysis of N-carbamoyl-L-proline, a high-resolution mass spectrometer with an electrospray ionization (ESI) source would be suitable.

-

Sample Preparation: A dilute solution of N-carbamoyl-L-proline is prepared in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion, which can be used to confirm the molecular weight of the compound.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-carbamoyl-L-proline.

Caption: Experimental Workflow for Spectroscopic Analysis.

As N-carbamoyl-L-proline is not a known signaling molecule, a signaling pathway diagram is not applicable. The following diagram illustrates the logical relationship of the spectroscopic data to the chemical structure.

Caption: Structure and Spectroscopic Data Relationship.

The Biological Significance of 1-Carbamoylpyrrolidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline, is a derivative of the amino acid proline. While not as extensively studied as its parent molecule, emerging evidence suggests its involvement in key biological processes, primarily as a substrate for a specific class of enzymes and its potential connection to the broader phenomenon of protein carbamylation. This technical guide provides a comprehensive overview of the known and potential biological roles of this compound, detailing its enzymatic hydrolysis, its relationship with protein modification, and potential avenues for future research in drug development. This document is intended to serve as a foundational resource for researchers investigating the metabolism and physiological effects of this intriguing molecule.

Introduction

This compound is a molecule with the chemical formula C₆H₁₀N₂O₃ and a molecular weight of approximately 158.16 g/mol .[1] It is structurally identical to the amino acid L-proline with the addition of a carbamoyl group to the nitrogen atom of the pyrrolidine ring. This modification significantly alters its chemical properties and biological interactions. The primary known biological interaction of this compound is with a class of enzymes known as N-carbamoyl-L-amino acid amidohydrolases. Furthermore, its structure is identical to that of an N-terminal proline residue that has undergone carbamylation, a post-translational modification with significant physiological and pathological implications.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem CID: 5150659 |

| Synonyms | N-carbamoyl-L-proline, 1-(Aminocarbonyl)proline | PubChem CID: 5150659 |

| Molecular Formula | C₆H₁₀N₂O₃ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| CAS Number | 125411-62-3 |

Biological Role and Metabolism

The principal biological role of this compound appears to be as a substrate for enzymatic hydrolysis. It may also play a role in the broader context of protein and amino acid metabolism.

Enzymatic Hydrolysis by N-Carbamoyl-L-amino acid Amidohydrolase

The primary metabolic pathway for this compound is likely its hydrolysis by N-carbamoyl-L-amino acid amidohydrolase (EC 3.5.1.87), also known as L-carbamoylase. This enzyme catalyzes the hydrolysis of N-carbamoyl-L-amino acids to the corresponding L-amino acid, ammonia, and carbon dioxide.[3]

Role in Protein Carbamylation

Protein carbamylation is a non-enzymatic post-translational modification where isocyanic acid reacts with free amino groups on proteins, such as the N-terminal α-amino group or the ε-amino group of lysine residues.[2] This modification can alter protein structure, function, and interactions. The structure of this compound is identical to that of an N-terminal proline residue that has been carbamylated.

The carbamylation of N-terminal proline has been structurally characterized and is known to occur in vivo.[2][5] This modification can influence protein-protein interactions and has been implicated in various pathological conditions, including those associated with uremia where levels of urea (a source of isocyanic acid) are elevated. Therefore, the presence of free this compound in biological systems could be a biomarker for protein carbamylation.

Potential Modulation of Proline Metabolism

Proline metabolism is a critical cellular process involved in energy production, redox balance, and the synthesis of essential biomolecules.[6] The primary enzymes in proline catabolism is proline dehydrogenase (PRODH). Given that some proline analogues are known to inhibit PRODH, it is plausible that this compound could act as a modulator of this enzyme, although this has not been experimentally verified.[1] Inhibition of PRODH could lead to an accumulation of proline, which has diverse physiological effects.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-carbamoyl amino acids involves the reaction of the amino acid with a source of cyanate.

Materials:

-

L-proline

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Reaction vessel

-

Magnetic stirrer

-

pH meter

Procedure:

-

Dissolve L-proline in deionized water to a desired concentration (e.g., 1 M).

-

Adjust the pH of the solution to 8.0-8.5 with a suitable base.

-

In a separate container, dissolve an equimolar amount of potassium cyanate in deionized water.

-

Slowly add the potassium cyanate solution to the L-proline solution while stirring.

-

Maintain the pH of the reaction mixture at 8.0-8.5 by the addition of a dilute acid (e.g., 0.1 M HCl) as the reaction proceeds.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Once the reaction is complete, acidify the solution to a pH of approximately 2-3 with concentrated HCl to precipitate the N-carbamoyl-L-proline.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

-

The product can be further purified by recrystallization.

Assay for N-Carbamoyl-L-amino acid Amidohydrolase Activity

This protocol describes a general method for assaying the activity of N-carbamoyl-L-amino acid amidohydrolase using this compound as the substrate. The reaction can be monitored by measuring the formation of L-proline using HPLC.

Materials:

-

Purified N-carbamoyl-L-amino acid amidohydrolase

-

This compound

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT)

-

Metal cofactor (e.g., MnCl₂)

-

HPLC system with a suitable column for amino acid analysis

-

Quenching solution (e.g., 1 M HCl)

Procedure:

-

Prepare a stock solution of this compound in the buffer solution.

-

Prepare the reaction mixture containing the buffer, DTT, and the metal cofactor.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixture.

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

Centrifuge the quenched samples to remove any precipitated protein.

-

Analyze the supernatant for the concentration of L-proline using a pre-calibrated HPLC method.

-

Calculate the initial rate of the reaction from the linear phase of product formation over time.

-

Enzyme activity can be expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-proline per minute under the specified conditions.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the peer-reviewed literature for the interaction of this compound with its putative enzyme, N-carbamoyl-L-amino acid amidohydrolase. The following table is provided as a template for researchers to populate as data becomes available.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| [Organism] | This compound | Data not available | Data not available | Data not available | |

| [Organism] | [Other N-carbamoyl-L-amino acid] | [Value] | [Value] | [Value] | [Citation] |

Conclusion and Future Directions

This compound is a molecule of interest due to its likely role as a substrate for N-carbamoyl-L-amino acid amidohydrolases and its structural identity to carbamylated N-terminal proline residues. While direct evidence of its physiological effects is currently limited, its study holds promise for a better understanding of protein carbamylation, a process implicated in various diseases.

Future research should focus on:

-

Determining the kinetic parameters of the hydrolysis of this compound by purified L-carbamoylases from various sources.

-

Investigating the in vivo occurrence and concentration of free this compound in different tissues and disease states to assess its potential as a biomarker.

-

Evaluating the potential inhibitory or modulatory effects of this compound on proline dehydrogenase and other enzymes involved in proline metabolism.

-

Exploring the therapeutic potential of modulating the levels of this compound or the activity of L-carbamoylases in diseases associated with aberrant protein carbamylation.

This technical guide provides a solid foundation for initiating research into the biological role of this compound. The provided protocols and conceptual frameworks are intended to facilitate new discoveries in this area, ultimately contributing to a deeper understanding of amino acid metabolism and its implications for human health and disease.

References

- 1. Mechanism-based inhibition of proline dehydrogenase by proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbamylation of N-Terminal Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-carbamoyl-L-amino-acid hydrolase - Wikipedia [en.wikipedia.org]

- 4. Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbamylation of N-terminal proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of N-Carbamoyl-L-Proline

An In-depth Technical Guide

Abstract

N-carbamoyl-l-proline is a structurally unique derivative of the proteinogenic amino acid L-proline. While its direct biological activities and mechanism of action are not extensively characterized in existing literature, its chemical structure suggests several plausible and compelling avenues for biological interaction. This technical guide provides a comprehensive exploration of the potential mechanisms of action of N-carbamoyl-l-proline, designed for researchers, scientists, and drug development professionals. We eschew a superficial overview in favor of a deep, hypothesis-driven analysis grounded in the established biochemistry of L-proline and the chemical reactivity of the N-carbamoyl moiety. Three primary hypotheses are dissected: (1) Direct molecular interaction via covalent modification of protein targets, analogous to other carbamoylating agents; (2) Non-covalent modulation of key enzymes within the critical proline metabolic pathway; and (3) Action as a pro-drug, undergoing enzymatic hydrolysis to augment intracellular L-proline pools and subsequently influence proline-dependent signaling cascades. For each hypothesis, we present the underlying scientific rationale, propose detailed experimental protocols for validation, and visualize the involved pathways. This guide aims to serve as a foundational resource to stimulate and direct future research into the therapeutic potential of this intriguing molecule.

Foundational Concepts: N-Carbamoyl-L-Proline and the Centrality of Proline Metabolism

Chemical Structure and Properties of N-Carbamoyl-L-Proline

N-carbamoyl-l-proline is an alpha-amino acid derivative where the secondary amine of the proline ring is substituted with a carbamoyl group (-CONH₂). This modification neutralizes the basicity of the nitrogen atom and introduces a planar, hydrogen-bond-donating and -accepting amide functional group. This structural alteration is significant, as it can profoundly change the molecule's interaction with biological targets compared to its parent, L-proline. Its potential to act as a carbamoylating agent or as a stable, protected form of proline are key considerations in evaluating its biological function.

The Multifaceted Roles of L-Proline: More Than a Structural Unit

To understand the potential impact of N-carbamoyl-l-proline, one must first appreciate the diverse and critical roles of L-proline itself. While it is a fundamental component of proteins, particularly collagen, its unique cyclic structure imposes conformational constraints that are vital for protein folding and stability[1][2]. Beyond this structural role, proline is a key player in cellular metabolism, stress response, and signaling.[1][3] It is involved in energy metabolism, redox balance, and the regulation of cellular processes like apoptosis and autophagy.[4]

The Proline Cycle: A Critical Hub in Cellular Energetics and Redox Balance

Proline metabolism is centered around the "proline cycle," a series of reactions that interconvert proline, glutamate, and ornithine. The central intermediate in this cycle is Δ1-pyrroline-5-carboxylate (P5C).[4] The synthesis of proline from glutamate is catalyzed by Pyrroline-5-Carboxylate Synthase (P5CS) and Pyrroline-5-Carboxylate Reductase (PYCR)[5]. Conversely, the catabolism of proline back to glutamate is a two-step mitochondrial process catalyzed by Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX), and P5C Dehydrogenase (P5CDH)[1][6][7]. This cycle is not merely a metabolic loop; it is deeply integrated with cellular bioenergetics, transferring reducing equivalents to the electron transport chain and influencing the cellular NAD+/NADH and NADP+/NADPH ratios[8][9]. Its dysregulation is implicated in numerous pathologies, including cancer, making its constituent enzymes attractive therapeutic targets.[4][5]

Hypothesis 1: Direct Molecular Action via Covalent Modification

The presence of the N-carbamoyl group raises the possibility that N-carbamoyl-l-proline could function as a carbamoylating agent, covalently modifying nucleophilic residues on proteins and other biomolecules.

The Precedent: Protein Carbamoylation

Protein carbamoylation is a post-translational modification that can alter a protein's charge, conformation, and biological activity.[10] In vivo, this modification is often driven by cyanate, which is in equilibrium with urea. A striking example is the carbamoylation of the N-terminal proline of HIV-1 protease. This modification, detected in high-resolution crystal structures, was shown to alter the protein's packing in the crystal lattice by forming new hydrogen bonds, demonstrating that even the least reactive amino acid's N-terminus can be a target and that the modification has tangible structural consequences.[10]

N-Carbamoyl-L-Proline as a Putative Carbamoylating Agent

While less reactive than isocyanates, N-carbamoyl compounds can, under certain conditions, transfer their carbamoyl group. The mechanism would likely involve the nucleophilic attack by a protein residue (e.g., the ε-amino group of lysine or an N-terminal amine) on the carbonyl carbon of the carbamoyl group of N-carbamoyl-l-proline. The proline moiety would act as a leaving group. This reactivity is speculative and would require experimental validation to determine its feasibility in a biological context.

Experimental Protocol: Screening for Protein Carbamoylation

This protocol outlines a bottom-up proteomics approach to identify potential protein targets of carbamoylation by N-carbamoyl-l-proline in a cellular context.

Objective: To identify proteins that are covalently modified by N-carbamoyl-l-proline in a treated cell line.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with high proline metabolism, such as U87 glioblastoma) to ~80% confluency.

-

Treat cells with a range of concentrations of N-carbamoyl-l-proline (e.g., 10 µM, 100 µM, 1 mM) for a defined period (e.g., 24 hours). Include a vehicle-treated control group.

-

For targeted analysis, consider using ¹³C or ¹⁵N isotopically labeled N-carbamoyl-l-proline to introduce a specific mass shift.

-

-

Protein Extraction and Digestion:

-

Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Perform a standard in-solution or in-gel tryptic digestion of the proteome. This involves reduction of disulfide bonds with DTT, alkylation of cysteines with iodoacetamide, and overnight digestion with sequencing-grade trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., an Orbitrap or Q-TOF instrument).

-

The mass spectrometer should be operated in data-dependent acquisition (DDA) mode.

-

-

Data Analysis:

-

Search the raw MS/MS data against a relevant protein database (e.g., UniProt/Swiss-Prot for the source organism).

-

Use a search algorithm (e.g., MaxQuant, Proteome Discoverer) configured to search for a variable modification on lysine and protein N-termini corresponding to the mass of a carbamoyl group (+43.0058 Da).

-

If an isotopic label was used, search for the corresponding mass shift.

-

Filter results to a high confidence level (e.g., 1% peptide and protein FDR).

-

Perform quantitative analysis to identify modifications that are significantly increased in the N-carbamoyl-l-proline-treated samples compared to the control.

-

-

Validation:

-

Validate putative hits using targeted MS methods (Parallel Reaction Monitoring, PRM) or by developing antibodies specific to the carbamoylated peptide sequence.

-

Hypothesis 2: Modulation of Proline Metabolic Enzymes

Given its structural similarity to L-proline, N-carbamoyl-l-proline could act as a competitive or allosteric modulator of the enzymes involved in proline biosynthesis and catabolism.

Key Enzymes in Proline Metabolism as Potential Targets

-

Proline Dehydrogenase (PRODH/POX): The first and rate-limiting enzyme in proline catabolism. Inhibition would lead to an accumulation of proline.

-

Pyrroline-5-Carboxylate Reductase (PYCR): The final enzyme in proline biosynthesis. Inhibition would block proline production, potentially leading to proline auxotrophy in cancer cells that are highly dependent on de novo synthesis.[5]

-

P5C Synthase (P5CS): The first enzyme in the biosynthetic pathway from glutamate.

-

Ornithine Aminotransferase (OAT): Connects the urea cycle (via ornithine) to the proline cycle (via P5C).

N-Carbamoyl-L-Proline as a Putative Inhibitor

The pyrrolidine ring of N-carbamoyl-l-proline could fit into the active site of proline-metabolizing enzymes. The carbamoyl group, being larger and electronically different from the secondary amine of proline, might prevent proper substrate binding or catalysis, thus acting as an inhibitor. For example, it could compete with proline for the active site of PRODH or with P5C for the active site of PYCR.

Data Presentation: Known Inhibitors of Proline Cycle Enzymes

To provide context for potential inhibitory activity, the following table summarizes known inhibitors of PYCR1.

| Inhibitor Name | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| N-formyl L-proline (NFLP) | PYCR1 | ≥100 µM (Kᵢ) | [11] |

| L-tetrahydro-2-furoic acid (THFA) | PYCR1 | ~100 µM (IC₅₀) | [11] |

| (S)-tetrahydro-2H-pyran-2-carboxylic acid | PYCR1 | 70 µM (Kᵢ) | [11] |

| L-thiazolidine-4-carboxylate (L-T4C) | PYCR1 | Competitive Inhibitor | [11] |

Experimental Protocol: In Vitro PRODH/POX Enzyme Inhibition Assay

Objective: To determine if N-carbamoyl-l-proline inhibits the enzymatic activity of PRODH and to calculate its IC₅₀.

Principle: PRODH activity can be measured by monitoring the reduction of a suitable electron acceptor. In this assay, the proline-dependent reduction of 2,6-dichlorophenolindophenol (DCPIP) is monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Substrate: L-proline stock solution (e.g., 200 mM in water).

-

Inhibitor: N-carbamoyl-l-proline stock solution (e.g., 100 mM in water or DMSO, depending on solubility).

-

Electron Acceptor: DCPIP stock solution (e.g., 5 mM in water).

-

Enzyme: Purified recombinant human PRODH or mitochondrial extracts known to contain PRODH activity.

-

-

Assay Procedure:

-

Perform the assay in a 96-well clear microplate.

-

Prepare a serial dilution of N-carbamoyl-l-proline in the assay buffer.

-

To each well, add:

-

Assay Buffer

-

DCPIP (final concentration ~50 µM)

-

N-carbamoyl-l-proline at various concentrations (or vehicle for control).

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding L-proline (final concentration at its Kₘ, e.g., 10-20 mM).

-

Immediately after adding the substrate, add the enzyme (PRODH) to all wells.

-

Monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) every 30 seconds for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Normalize the rates to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

-

Visualization: Workflow and Potential Target Pathway

Caption: Fig 1. Potential inhibition of proline metabolic enzymes.

Caption: Fig 2. Workflow for Enzyme Inhibition Assay.

Hypothesis 3: Action as a Pro-drug and Metabolic Precursor

A highly plausible mechanism is that N-carbamoyl-l-proline serves as a pro-drug, being enzymatically converted to L-proline within the cell.

The Enzymatic Gateway: N-carbamoyl-L-amino-acid Hydrolases

There exists a class of enzymes, N-carbamoyl-L-amino-acid hydrolases (EC 3.5.1.87), that specifically catalyze the hydrolysis of N-carbamoyl-L-amino acids.[12] The reaction catalyzed is: N-carbamoyl-L-amino acid + H₂O → L-amino acid + NH₃ + CO₂

The presence of such enzymes in mammalian systems would provide a direct pathway for the bioactivation of N-carbamoyl-l-proline into L-proline. This could be a mechanism for targeted or sustained delivery of proline to cells.

Downstream Consequences of an Augmented Proline Pool

If N-carbamoyl-l-proline is efficiently converted to L-proline, its biological effects would be those of proline itself. An increased intracellular proline concentration can have significant downstream effects:

-

Modulation of Signaling: Proline availability can influence major signaling pathways. For instance, proline starvation has been shown to induce ER stress and deregulate mTORC1 signaling.[4] Conversely, an influx of proline could impact these pathways.

-

Redox Homeostasis: The proline cycle is a key regulator of cellular redox state. Increased substrate for PRODH could lead to increased mitochondrial ROS production, which can act as a signaling molecule, or provide electrons for ATP synthesis.[1][3]

-

Epigenetic Regulation: Proline metabolism is linked to epigenetics, as the hydroxylation of proline residues in collagen (and HIF-1α) requires α-ketoglutarate, a key cofactor for DNA and histone demethylases.[8][13]

Caption: Fig 3. Proposed pro-drug bioactivation pathway.

Experimental Protocol: Cellular Uptake and Metabolism Assay

Objective: To determine if N-carbamoyl-l-proline is taken up by cells and converted to L-proline.

Methodology:

-

Synthesis of Radiolabeled Compound: Synthesize [¹⁴C]-N-carbamoyl-l-proline, with the label on the proline ring.

-

Cell Culture: Plate cells in 6-well plates and grow to confluency.

-

Uptake and Metabolism Experiment:

-

Wash cells with a warm, serum-free medium.

-

Add medium containing a known concentration and specific activity of [¹⁴C]-N-carbamoyl-l-proline.

-

Incubate for various time points (e.g., 5 min, 30 min, 2 hr, 6 hr).

-

At each time point, rapidly wash the cells three times with ice-cold PBS to stop uptake and remove extracellular label.

-

Lyse the cells with 70% ethanol to precipitate macromolecules and extract small molecule metabolites.

-

-

Metabolite Separation and Detection:

-

Separate the metabolites in the ethanol extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Use a mobile phase capable of separating N-carbamoyl-l-proline from L-proline.

-

Include non-radiolabeled standards for both compounds to identify their positions.

-

Quantify the amount of radioactivity in the spots/peaks corresponding to N-carbamoyl-l-proline and L-proline using a scintillation counter or radio-HPLC detector.

-

-

Data Analysis:

-

Calculate the intracellular concentration of [¹⁴C]-N-carbamoyl-l-proline and newly formed [¹⁴C]-L-proline at each time point.

-

Plot the concentration of both species over time to determine the rate of uptake and the rate of conversion.

-

Integrated View and Future Directions

The three hypotheses presented are not mutually exclusive. N-carbamoyl-l-proline could exhibit different mechanisms of action depending on the cellular context, its concentration, and the expression levels of relevant transporters and enzymes. For instance, at high concentrations, it might non-specifically carbamoylate proteins, while at lower, physiological concentrations, it may act primarily as a substrate for hydrolases or as a specific enzyme inhibitor.

A logical research roadmap would begin by investigating the pro-drug hypothesis (Hypothesis 3), as the existence of N-carbamoyl-L-amino-acid hydrolases provides a direct and plausible route of action.[12] If conversion to L-proline is confirmed, subsequent studies should focus on the downstream effects of proline modulation. If, however, N-carbamoyl-l-proline is found to be metabolically stable within the cell, then investigations into its potential as an enzyme inhibitor (Hypothesis 2) and a carbamoylating agent (Hypothesis 1) would be prioritized.

Understanding the precise mechanism of action is paramount for any therapeutic application. If N-carbamoyl-l-proline functions by inhibiting PYCR, it could be a valuable tool in oncology for cancers dependent on proline synthesis.[5] If it acts as a proline delivery agent, it might be useful in conditions of proline deficiency or for modulating cellular stress responses. This guide provides the conceptual and methodological framework to embark on this exciting avenue of research.

References

- 1. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 4. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Biology of Proline Catabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carbamylation of N-Terminal Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-carbamoyl-L-amino-acid hydrolase - Wikipedia [en.wikipedia.org]

- 13. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

An In-depth Technical Guide to the Discovery and History of N-Carbamoyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbamoyl amino acids (CAAs), characterized by a carbamoyl group (-CONH2) attached to the nitrogen of an amino acid, represent a class of molecules with significant implications in prebiotic chemistry, industrial biocatalysis, and pathophysiology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of these compounds. It details the initial, albeit indirect, observations in the 19th century, their crucial role as intermediates in the industrial "hydantoinase process" for producing enantiopure amino acids, and their formation in vivo through protein carbamylation. This document includes detailed experimental protocols for both chemical and enzymatic synthesis, quantitative data, and diagrams of relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Discovery and Early History

The history of N-carbamoyl amino acids is intrinsically linked to the development of organic chemistry and the study of urea and its derivatives. While a singular "discovery" event is difficult to pinpoint, the conceptual groundwork was laid in the 19th century.

Early Synthetic Chemistry and Ureido Compounds:

Following Friedrich Wöhler's landmark synthesis of urea in 1828, which demonstrated that organic compounds could be created from inorganic precursors, the reactivity of urea and related compounds became a subject of intense investigation. The reaction of cyanic acid (an isomer of which is in equilibrium with urea) with amines was known to produce urea derivatives. The reaction of cyanate with the amino group of amino acids to form N-carbamoyl amino acids is a logical extension of this chemistry.

While early direct synthesis and characterization are not well-documented in readily available literature, the term "ureidoacetic acid" (an older name for N-carbamoylglycine) appears in the chemical literature of the late 19th and early 20th centuries, suggesting its synthesis and study during that period. These early preparations likely involved the reaction of glycine or its salts with urea or potassium cyanate.

Prebiotic Chemistry and the Origin of Life:

In the mid-20th century, Stanley Miller's experiments simulating the conditions of early Earth reignited interest in the abiotic synthesis of organic molecules. Later research into prebiotic chemistry identified N-carbamoyl amino acids as crucial intermediates. In the 1990s, the work of Taillades and colleagues demonstrated that in a primitive hydrosphere containing formaldehyde, hydrogen cyanide, ammonia, and carbon dioxide, the formation of hydantoins is a highly efficient process.[1][2] The subsequent hydrolysis of these hydantoins leads to the formation of N-carbamoyl amino acids, suggesting they may have been key precursors to the first peptides on prebiotic Earth.[1][2]

Chemical Synthesis of N-Carbamoyl Amino Acids

Several methods have been developed for the chemical synthesis of N-carbamoyl amino acids, ranging from classical approaches to more modern, efficient techniques.

Synthesis from Amino Acids and Cyanate

This is the most direct and historically significant method. It involves the reaction of an amino acid with a source of cyanate, typically potassium cyanate, in an aqueous solution.

Experimental Protocol: Synthesis of N-Carbamoyl-DL-Alanine

-

Dissolution: Dissolve 5.0 g of DL-alanine and 5.0 g of potassium cyanate in 50 mL of water.

-

Reaction: Heat the solution to 50°C and stir for 2 hours.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Crystallization: Allow the solution to stand at 4°C overnight to facilitate the crystallization of the product.

-

Isolation and Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator. Recrystallization from hot water can be performed for further purification.

| Reactants | Conditions | Product | Yield | Reference |

| DL-Alanine, Potassium Cyanate | Water, 50°C, 2h | N-Carbamoyl-DL-Alanine | Typically >70% | General laboratory procedure |

Hydrolysis of Hydantoins

The hydrolysis of hydantoins, which can be synthesized from aldehydes or ketones, cyanide, and ammonium carbonate (Bucherer-Bergs reaction), is a common route to N-carbamoyl amino acids. The hydrolysis is typically carried out under basic conditions.

Experimental Protocol: Synthesis of N-Carbamoyl-DL-Phenylglycine from 5-Phenylhydantoin

-

Reaction Setup: In a round-bottom flask, suspend 10.0 g of 5-phenylhydantoin in 100 mL of 1 M sodium hydroxide solution.

-

Hydrolysis: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the solution to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: The N-carbamoyl-DL-phenylglycine will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

| Reactant | Conditions | Product | Yield | Reference |

| 5-Phenylhydantoin | 1 M NaOH, Reflux, 4h | N-Carbamoyl-DL-Phenylglycine | >90% | General laboratory procedure |

Enzymatic Synthesis and Biological Significance

The enzymatic production of N-carbamoyl amino acids is a cornerstone of industrial biotechnology, particularly for the synthesis of enantiomerically pure D-amino acids.

The Hydantoinase Process

The "hydantoinase process" is a multi-enzyme cascade reaction used for the large-scale production of optically pure D- or L-amino acids. The process typically involves three key enzymes:

-

Hydantoin Racemase: Racemizes the unreacted hydantoin enantiomer, allowing for a theoretical 100% conversion.

-

D-Hydantoinase (or L-Hydantoinase): Stereoselectively hydrolyzes the D- or L-hydantoin to the corresponding N-carbamoyl-D- or L-amino acid.

-

D-Carbamoylase (or L-Carbamoylase): Stereospecifically hydrolyzes the N-carbamoyl-D- or L-amino acid to the desired D- or L-amino acid, ammonia, and carbon dioxide.

This process is highly valued for its efficiency and the high enantiomeric purity of the products, which are crucial building blocks for pharmaceuticals.

Experimental Protocol: Enzymatic Synthesis of N-Carbamoyl-D-p-Hydroxyphenylglycine

This protocol describes the synthesis of the intermediate N-carbamoyl-D-p-hydroxyphenylglycine using a whole-cell biocatalyst expressing a D-hydantoinase.

-

Biocatalyst Preparation: Cultivate a recombinant E. coli strain overexpressing a D-hydantoinase gene in a suitable growth medium. Induce protein expression and harvest the cells by centrifugation.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0) containing 50 g/L of DL-5-(4-hydroxyphenyl)hydantoin.

-

Enzymatic Reaction: Resuspend the harvested cells in the reaction buffer to a final optical density (OD600) of 30. Incubate the reaction mixture at 37°C with shaking.

-

Monitoring: Monitor the formation of N-carbamoyl-D-p-hydroxyphenylglycine using high-performance liquid chromatography (HPLC).

-

Product Isolation: Once the reaction is complete, centrifuge the mixture to remove the cells. The supernatant containing the product can be used directly for the next enzymatic step or the product can be isolated by acidification and crystallization.

| Substrate | Enzyme | Product | Conversion | Reference |

| DL-5-(4-hydroxyphenyl)hydantoin | D-Hydantoinase (whole cell) | N-Carbamoyl-D-p-hydroxyphenylglycine | Typically >95% (of D-enantiomer) | [3] |

Carbamoyl Phosphate and Metabolic Pathways

In biological systems, the most prominent N-carbamoyl amino acid derivative is carbamoyl phosphate . Its discovery by Fritz Lipmann and Mary Ellen Jones in the 1950s was a landmark in biochemistry.[4] Carbamoyl phosphate is a key metabolic intermediate in two vital pathways:

-

The Urea Cycle: In terrestrial vertebrates, the urea cycle is the primary pathway for the excretion of excess nitrogen. Carbamoyl phosphate, synthesized in the mitochondria by carbamoyl phosphate synthetase I (CPS I), provides the first nitrogen atom for the synthesis of urea.

-

Pyrimidine Biosynthesis: The de novo synthesis of pyrimidine nucleotides, essential components of DNA and RNA, begins with the synthesis of carbamoyl phosphate in the cytosol by carbamoyl phosphate synthetase II (CPS II). This carbamoyl phosphate is then incorporated into the pyrimidine ring.

Protein Carbamylation and Pathophysiology

N-carbamoyl amino acids are also formed in vivo through a non-enzymatic process called protein carbamylation . This occurs when isocyanic acid, which is in equilibrium with urea, reacts with the free amino groups of amino acids and proteins, particularly the ε-amino group of lysine residues (forming homocitrulline) and the N-terminal α-amino groups.[5]

In healthy individuals, the level of protein carbamylation is low. However, in conditions where urea levels are elevated, such as in chronic kidney disease (CKD) , the increased concentration of cyanate leads to a significant increase in protein carbamylation.[5][6] This has been linked to the pathophysiology of uremia and atherosclerosis.[5][7] Carbamylation can alter the structure and function of proteins, contributing to the progression of these diseases.

Signaling Pathways and Logical Relationships

While free N-carbamoyl amino acids are not typically considered classical signaling molecules, the process of carbamylation can impact signaling pathways. Additionally, certain N-carbamoyl amino acid derivatives have been shown to influence cellular signaling.

Carbamylation and Cellular Signaling

Protein carbamylation can modulate cell signaling pathways. For instance, carbamylation has been shown to suppress the mTOR signaling pathway .[1] In the context of chronic kidney disease, elevated urea levels can lead to the carbamylation of mTOR, which is associated with a loss of neuronal synapses.[1]

N-Carbamylglutamate and the mTOR Pathway

N-carbamylglutamate (NCG) is a synthetic analogue of N-acetylglutamate, an allosteric activator of CPS I in the urea cycle. Studies have shown that dietary supplementation with NCG can promote the intestinal absorption of amino acids by regulating the mTOR signaling pathway .[8] NCG treatment has been found to normalize the phosphorylation of mTOR, suggesting a role in modulating this key metabolic signaling pathway.[8]

Experimental Workflow: Hydantoinase Process

The following diagram illustrates the general workflow for the enzymatic production of a D-amino acid using the hydantoinase process.

Conclusion

N-carbamoyl amino acids, from their speculative origins in prebiotic chemistry to their well-established roles in modern biotechnology and medicine, are a fascinating and important class of molecules. Their history reflects the evolution of organic chemistry and biochemistry. While their direct role as signaling molecules appears limited, the process of their formation in vivo through carbamylation has significant pathological implications. The continued study of N-carbamoyl amino acids and the enzymes that act upon them holds promise for the development of new biocatalytic processes and a deeper understanding of human disease.

References

- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mcgill.ca [mcgill.ca]

- 4. Protein Carbamylation and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Essential carbamoyl-amino acids formed in vivo in patients with end-stage renal disease managed by continuous ambulatory peritoneal dialysis: isolation, identification, and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein carbamylation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Carbamylglutamate and l-Arginine Promote Intestinal Absorption of Amino Acids by Regulating the mTOR Signaling Pathway and Amino Acid and Peptide Transporters in Suckling Lambs with Intrauterine Growth Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-Carbamoylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-Carbamoylpyrrolidine-2-carboxylic acid. The information is compiled to ensure safe laboratory practices and to provide a foundation for risk assessment in research and development settings. Due to the limited availability of specific experimental safety data for this compound, information from closely related pyrrolidine derivatives has been included to provide general guidance.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₃ | [1][2][3] |

| Molecular Weight | 158.16 g/mol | [2][3] |

| CAS Number | 125411-62-3 | [1][3] |

| Appearance | Solid (predicted) | |

| Melting Point | ~125.61 °C (Predicted) | [1] |

| Boiling Point | ~365.9 °C at 760 mmHg (Predicted) | [1] |

| Density | ~1.4 g/cm³ (Predicted) | [1] |

| Solubility | No data available | |

| logP | -0.5 (Computed) | [2] |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Handling:

-